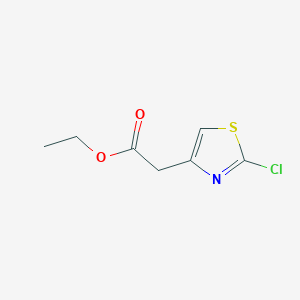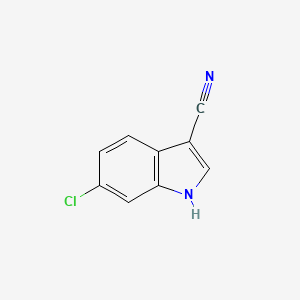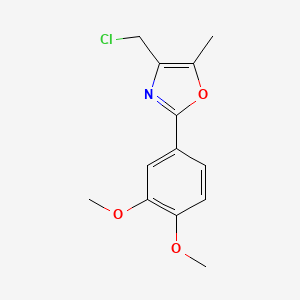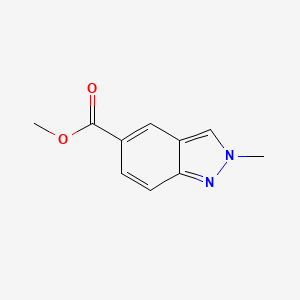![molecular formula C9H10F3N3O B1415243 N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 2197056-43-0](/img/structure/B1415243.png)
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Vue d'ensemble
Description
“N-Methyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Applications De Recherche Scientifique
Antimicrobial Activity
- A study by Reddy, Reddy, and Venugopal (2003) discusses the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and their moderate antimicrobial activity. This implies potential applications in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Supramolecular Assemblies
- Troff et al. (2012) reported on the self-assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands. This indicates applications in creating complex molecular structures with potential use in nanotechnology or materials science (Troff et al., 2012).
Antagonism in TRPV1 Receptors
- Sun et al. (2015) investigated a series of N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas as hTRPV1 antagonists. This suggests their application in the development of treatments targeting the TRPV1 receptors, which could be relevant in pain management (Sun et al., 2015).
Synthesis and Crystal Structures
- Several studies focus on the synthesis and characterization of urea derivatives and their crystal structures. For instance, Stojanovic et al. (2010) and Jung et al. (2008) examined different urea derivatives, contributing to the field of crystallography and materials science (Stojanovic et al., 2010); (Jung et al., 2008).
Catalysis in Chemical Reactions
- Belzile, Neverov, and Brown (2014) discussed the solvolysis of N,N-bis(2-picolyl)ureas promoted by Cu(II) ion, indicating applications in catalysis and synthetic chemistry (Belzile, Neverov, & Brown, 2014).
Antimicrobial Agents
- Buha et al. (2012) and Feng et al. (2020) synthesized and evaluated different urea derivatives for antimicrobial activity, suggesting their potential as novel antimicrobial agents (Buha et al., 2012); (Feng et al., 2020).
Green Chemistry
- Rassadin et al. (2016) reported on the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, contributing to green chemistry and sustainable synthesis methods (Rassadin et al., 2016).
Anion and Ion-Pair Binding
- Qureshi et al. (2009) explored the synthesis of mixed N,S-donor 2-ureidopyridine ligands and their binding with metal ions and anions. This indicates applications in the field of coordination chemistry and possibly in the development of sensors or separation materials (Qureshi et al., 2009).
Corrosion Inhibition
- Jeeva et al. (2015) synthesized new Mannich bases using urea derivatives and examined them as corrosion inhibitors. This suggests potential applications in materials science, specifically in protecting metals from corrosion (Jeeva et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-5-6(15-8(16)13-2)3-4-7(14-5)9(10,11)12/h3-4H,1-2H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUBSOLBMCHVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
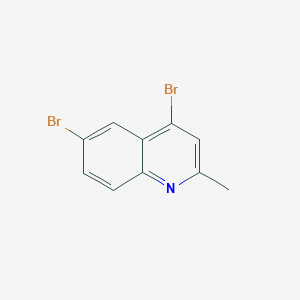
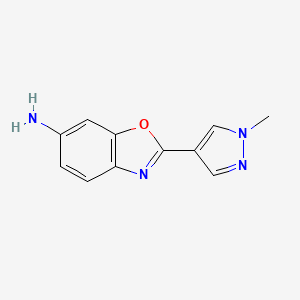
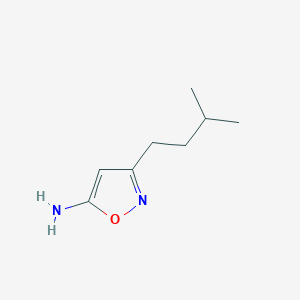


![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)
